2-[2-(Butan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline
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Overview
Description
2-[2-(Butan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a butan-2-yl group attached to a phenoxy group, which is further connected to a quinoxaline core with a morpholin-4-yl substituent. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Butan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(Butan-2-yl)phenol with an appropriate halogenating agent to form 2-(Butan-2-yl)phenoxy halide.
Quinoxaline Core Formation: The phenoxy intermediate is then reacted with a quinoxaline derivative under specific conditions to form the desired quinoxaline core.
Morpholine Substitution: Finally, the quinoxaline core undergoes a substitution reaction with morpholine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Butan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Butan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Butan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)-3-phenylquinoxaline: Similar structure but lacks the butan-2-yl group.
2-Phenoxy-3-(morpholin-4-yl)quinoxaline: Similar structure but lacks the butan-2-yl group.
2-(Butan-2-yl)phenoxyquinoxaline: Similar structure but lacks the morpholin-4-yl group.
Uniqueness
2-[2-(Butan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline is unique due to the presence of both the butan-2-yl and morpholin-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity to specific targets and improve its solubility and stability, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-[3-(2-butan-2-ylphenoxy)quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C22H25N3O2/c1-3-16(2)17-8-4-7-11-20(17)27-22-21(25-12-14-26-15-13-25)23-18-9-5-6-10-19(18)24-22/h4-11,16H,3,12-15H2,1-2H3 |
InChI Key |
CZCYLPBZFNNTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origin of Product |
United States |
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